molecular formula C8H3Cl2F3N2 B8770862 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole

2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B8770862
M. Wt: 255.02 g/mol
InChI Key: LYQYTWMAHAFFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C8H3Cl2F3N2. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, making them a significant class of compounds in medicinal chemistry .

Preparation Methods

The synthesis of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the reaction of 2,6-dichloroaniline with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Scientific Research Applications

2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition .

Comparison with Similar Compounds

2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

  • 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
  • 1H-Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-
  • 2-Phenyl substituted Benzimidazole derivatives

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H3Cl2F3N2

Molecular Weight

255.02 g/mol

IUPAC Name

2,5-dichloro-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3Cl2F3N2/c9-4-2-6-5(14-7(10)15-6)1-3(4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

LYQYTWMAHAFFEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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